molecular formula C5H9ClN2O2 B2914856 3-(2-Chloropropanoyl)-1-methylurea CAS No. 20128-09-0

3-(2-Chloropropanoyl)-1-methylurea

Cat. No.: B2914856
CAS No.: 20128-09-0
M. Wt: 164.59
InChI Key: NIZMPYRTHWZLNP-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-1-methylurea is a urea derivative characterized by a chloropropanoyl (ClCH₂CO-) substituent at the 3-position of the urea backbone and a methyl group at the 1-position. Its molecular formula is inferred as C₅H₈ClN₂O₂, with a molecular weight of approximately 180.6 g/mol (calculated based on analogs in ).

Properties

IUPAC Name

2-chloro-N-(methylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-3(6)4(9)8-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMPYRTHWZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)-1-methylurea typically involves the reaction of 2-chloropropionyl chloride with 1-methylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)-1-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

    Reduction: Lithium aluminium hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted urea derivatives.

    Hydrolysis: 2-Chloropropionic acid and 1-methylurea.

    Reduction: Reduced derivatives of the original compound.

Scientific Research Applications

3-(2-Chloropropanoyl)-1-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-methylurea involves its interaction with nucleophilic sites in biological molecules. The chloropropanoyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Acetochlor (3-(2,4-Dichlorophenyl)-1-methylurea)
  • Structure: Features a 2,4-dichlorophenyl group instead of a chloropropanoyl group.
  • Class : Chloroacetanilide herbicide (vs. urea derivative).
  • Applications : Pre-emergence herbicide for corn, soybeans, and peanuts; inhibits protein synthesis in plant meristems .
  • Acetochlor has a CAS No. 34256-82-1 and is regulated under GLP-compliant toxicological studies .
2.2. 3-(3-Chloro-p-tolyl)-1-methylurea
  • Structure : Contains a chloro-substituted aromatic (p-tolyl) group.
  • Class : Urea-based pesticide (similar backbone but differing substituents).
  • Applications : Likely functions as a herbicide, leveraging the chloroaromatic group for stability and target specificity .
  • Key Differences: The aromatic chloro group may confer greater photostability but lower water solubility compared to the aliphatic chloropropanoyl group. Toxicity profiles may vary due to differences in metabolic pathways (aromatic vs. aliphatic dechlorination).
2.3. 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea
  • Structure : Replaces the 1-methyl group with an isopropyl group.
  • Molecular Data: CAS No. 879319-32-1, molecular formula C₇H₁₃ClN₂O₂, molecular weight 192.64 g/mol .
  • Higher molecular weight may reduce volatility compared to the methyl variant.

Tabulated Comparison of Key Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Class Applications
3-(2-Chloropropanoyl)-1-methylurea Not provided C₅H₈ClN₂O₂ ~180.6 Chloropropanoyl, methyl Urea derivative Inferred herbicide
Acetochlor 34256-82-1 C₁₄H₂₀Cl₂NO₂ 269.2 2,4-Dichlorophenyl, methyl Chloroacetanilide Pre-emergence herbicide
3-(3-Chloro-p-tolyl)-1-methylurea Not provided C₉H₁₁ClN₂O 198.7 3-Chloro-p-tolyl, methyl Urea derivative Herbicide (inferred)
3-(2-Chloropropanoyl)-1-isopropylurea 879319-32-1 C₇H₁₃ClN₂O₂ 192.64 Chloropropanoyl, isopropyl Urea derivative Chemical intermediate

Research Findings and Implications

  • Structure-Activity Relationships: Chlorinated aliphatic groups (e.g., chloropropanoyl) may enhance solubility in polar solvents compared to aromatic chloro groups, influencing formulation strategies . Methyl vs.
  • Aliphatic chloro groups (as in the target compound) may degrade faster in soil than aromatic analogs, reducing persistence .

Biological Activity

3-(2-Chloropropanoyl)-1-methylurea is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C5H10ClN2O2
Molecular Weight: 166.6 g/mol
CAS Number: 82277-88-1

The compound features a chlorinated propanoyl group attached to a methylurea moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets, such as enzymes and receptors. The chlorinated propanoyl group can undergo nucleophilic substitution reactions, allowing it to modify active site residues in enzymes, potentially inhibiting their activity. This mechanism is critical in understanding its role in drug development and enzyme inhibition studies.

Synthesis

The synthesis of this compound typically involves the acylation of 1-methylurea with 2-chloropropionyl chloride under basic conditions:

  • Starting Materials: 1-methylurea, 2-chloropropionyl chloride
  • Reagents: Triethylamine (as a base)
  • Reaction Conditions: Conducted in an organic solvent such as dichloromethane at room temperature.

This method yields the target compound efficiently while minimizing side reactions.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit serine proteases by acylating the serine residue in the active site, preventing substrate binding. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. In vitro assays have demonstrated that this compound can inhibit the growth of Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Studies

  • Case Study on Enzyme Inhibition:
    A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various urea derivatives on serine proteases. This compound was found to be among the most potent inhibitors, with an IC50 value significantly lower than that of common inhibitors like phenylmethylsulfonyl fluoride (PMSF) .
  • Antimicrobial Efficacy:
    In a study assessing new antimicrobial agents, this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value suggesting effective antimicrobial activity .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
3-(Chloropropanoyl)-1-methylurea Similar chlorinated propanoyl groupModerate enzyme inhibition
N-Methyl-1-(phenyl)urea Lacks chlorinated moietyLower antimicrobial activity
N,N-Dimethyl-2-chloropropanamide Different amide structureLimited enzyme interaction

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